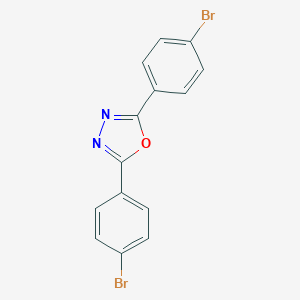

2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 90297. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propiedades

IUPAC Name |

2,5-bis(4-bromophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Br2N2O/c15-11-5-1-9(2-6-11)13-17-18-14(19-13)10-3-7-12(16)8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGPVZVIPOXMTJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90941312 | |

| Record name | 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19542-05-3 | |

| Record name | 19542-05-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90297 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole, a key intermediate in the development of novel materials and potential therapeutic agents. This document details the prevalent synthetic methodologies, experimental protocols, and relevant chemical data.

Introduction

This compound is a diaryl-substituted heterocyclic compound featuring a central 1,3,4-oxadiazole ring flanked by two 4-bromophenyl groups.[1] Its molecular formula is C₁₄H₈Br₂N₂O, and it has a molecular weight of 380.03 g/mol .[1] This compound's robust structure and the presence of reactive bromine atoms make it a valuable building block in various fields. In materials science, it serves as a precursor for porous organic-inorganic polymers and as a component in organic light-emitting diodes (OLEDs) due to the electron-deficient nature of the oxadiazole core.[1] In medicinal chemistry, the 1,3,4-oxadiazole scaffold is a known pharmacophore, and this specific derivative is explored for the development of new therapeutic agents.[2]

Synthetic Pathways

The most common and well-established method for the synthesis of this compound is a two-step process. This involves the initial formation of N,N'-bis(4-bromobenzoyl)hydrazine from 4-bromobenzoyl chloride and hydrazine hydrate, followed by a cyclodehydration reaction to form the final oxadiazole ring.

An alternative approach involves a one-pot synthesis from carboxylic acids, which can streamline the process. Furthermore, various dehydrating agents other than phosphorus oxychloride (POCl₃) have been reported for the cyclization step, including polyphosphoric acid (PPA) and trifluoromethanesulfonic anhydride.[3]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of this compound.

Two-Step Synthesis via Diacylhydrazine Intermediate

This is the most widely employed method.[1][4]

Step 1: Synthesis of N,N'-Bis(4-bromobenzoyl)hydrazine

-

In a reaction vessel, dissolve equimolar quantities of 4-bromobenzoyl chloride and hydrazine hydrate in a suitable anhydrous solvent such as chloroform or dichloromethane.

-

Add triethylamine (TEA) as an acid scavenger to the reaction mixture.

-

Maintain the reaction temperature at 0–5°C to minimize the formation of side products.

-

Stir the mixture for a designated period, typically a few hours, during which a white precipitate of N,N'-bis(4-bromobenzoyl)hydrazine will form.

-

Collect the precipitate by filtration, wash it with a suitable solvent to remove impurities, and dry it thoroughly.

Step 2: Cyclization to this compound

-

Place the dried N,N'-bis(4-bromobenzoyl)hydrazine in a round-bottom flask.

-

Add an excess of phosphorus oxychloride (POCl₃), typically 3–5 equivalents, which acts as both the solvent and the dehydrating agent.

-

Reflux the reaction mixture for 4–6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

-

The solid product, this compound, will precipitate out.

-

Collect the solid by filtration, wash it thoroughly with water until the filtrate is neutral, and then dry it.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and dimethylformamide (DMF).

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.

| Compound | Starting Materials | Reaction Conditions | Yield (%) | Reference |

| This compound | 4-bromobenzoyl chloride, Hydrazine hydrate | POCl₃, Reflux | Excellent | [4] |

| This compound | 4-bromophenylacetic acid hydrazide | DMSO, Reflux; Zn/CaCl₂ | 65 | [1] |

| Property | Value | Reference |

| Molecular Formula | C₁₄H₈Br₂N₂O | [1] |

| Molecular Weight | 380.03 g/mol | [1] |

| CAS Number | 19542-05-3 | [1][5] |

| Appearance | Solid | |

| Purity | 95% (commercially available) | [5] |

Characterization

The structure and purity of the synthesized this compound are typically confirmed using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure and the arrangement of protons and carbon atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, particularly the C=N and C-O-C stretching vibrations of the oxadiazole ring.

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to confirm its elemental composition.

-

Elemental Analysis: This technique provides the percentage composition of the elements (C, H, N, Br) in the final product.

Conclusion

The synthesis of this compound is a well-documented process, with the two-step cyclodehydration of N,N'-bis(4-bromobenzoyl)hydrazine being the most reliable and high-yielding method. This guide provides the necessary details for researchers to replicate this synthesis and utilize the resulting compound in their respective fields of study, from advanced materials to the development of novel pharmaceuticals. The provided protocols and data serve as a solid foundation for further research and application of this versatile chemical entity.

References

- 1. This compound | 19542-05-3 | Benchchem [benchchem.com]

- 2. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound 95% | CAS: 19542-05-3 | AChemBlock [achemblock.com]

An In-depth Technical Guide to 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole

CAS Number: 19542-05-3

This technical guide provides a comprehensive overview of 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole, a key intermediate in the fields of materials science and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its structure, properties, synthesis, and applications.

Core Compound Structure and Properties

This compound is a symmetrical aromatic compound featuring a central 1,3,4-oxadiazole ring flanked by two 4-bromophenyl substituents.[1] This structure imparts high thermal stability and specific electronic properties, making it a valuable building block in organic synthesis.[1] The electron-deficient nature of the oxadiazole core and the reactive bromine atoms on the phenyl rings are key to its utility.[1]

The chemical structure is as follows:

Data Presentation: Physicochemical and Spectroscopic Properties

Quantitative data for the core compound and its derivatives are summarized below. Due to the high degree of symmetry in this compound, its NMR spectra are relatively simple and interpretable.[1]

| Property | Value | Reference |

| CAS Number | 19542-05-3 | [1] |

| Molecular Formula | C₁₄H₈Br₂N₂O | [2] |

| Molecular Weight | 380.04 g/mol | [2] |

| ¹H NMR (500 MHz, CDCl₃) | δ 8.17 (d, J=10.0 Hz, 4H), 7.75 (d, J=10.0 Hz, 4H) | [3] |

| Appearance | Light yellow solid | [3] |

| Melting Point | >300 °C | [3] |

Note: Spectroscopic and physical properties for the parent compound are not extensively reported in the literature; the data presented is for a structurally analogous compound and from supplier specifications.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in cross-coupling reactions are provided below.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the cyclodehydration of an N,N'-diacylhydrazine intermediate.

Step 1: Synthesis of N,N'-Bis(4-bromobenzoyl)hydrazine

-

In a round-bottom flask placed in an ice bath, dissolve hydrazine hydrate (0.05 mol) and triethylamine (0.10 mol) in 100 mL of chloroform with magnetic stirring.

-

Slowly add a solution of 4-bromobenzoyl chloride (0.10 mol) dissolved in 100 mL of chloroform to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 4 hours.

-

The resulting white precipitate, N,N'-Bis(4-bromobenzoyl)hydrazine, is collected by filtration.

Step 2: Cyclization to this compound

-

Suspend the N,N'-Bis(4-bromobenzoyl)hydrazine from Step 1 in toluene.

-

Add phosphorus oxychloride (POCl₃) to the suspension.

-

Reflux the mixture for 11 hours.

-

After cooling, the product is isolated to yield this compound.

Suzuki Cross-Coupling Reaction for Derivative Synthesis

The bromine atoms on the phenyl rings serve as versatile handles for creating new carbon-carbon bonds via palladium-catalyzed Suzuki cross-coupling reactions.[1] This allows for the synthesis of a wide range of conjugated molecules with tunable optical and electronic properties.

General Protocol:

-

In a reaction vessel, combine this compound (1.00 mmol), the desired arylboronic acid (2.50 mmol), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol).

-

Add a suitable base, such as potassium carbonate, and a phase-transfer catalyst if required.

-

The reaction is typically conducted in a two-phase solvent system (e.g., toluene/water) and heated under reflux for 2-10 hours.

-

Upon completion, the organic layer is separated, dried, and the solvent is evaporated.

-

The crude product is then purified by column chromatography or recrystallization to yield the symmetrically substituted 2,5-bis(4-arylphenyl)-1,3,4-oxadiazole derivative.

Mandatory Visualizations

The following diagrams illustrate key experimental and logical workflows related to this compound.

Applications in Drug Development and Materials Science

The 1,3,4-oxadiazole core is a recognized pharmacophore and a bioisostere for amide and ester groups, which can enhance the metabolic stability of drug candidates.[1] Derivatives of 1,3,4-oxadiazoles have demonstrated a broad range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]

In materials science, the high thermal and chemical stability of the 1,3,4-oxadiazole ring, combined with its electron-deficient character, makes it an excellent component for electron-transporting materials.[1] Consequently, 2,5-diaryl-1,3,4-oxadiazoles are extensively utilized in the fabrication of Organic Light-Emitting Diodes (OLEDs) to improve device efficiency and performance.[1] The photophysical properties, such as absorption and emission spectra, can be fine-tuned by modifying the substituents on the phenyl rings through reactions like the Suzuki coupling.[1]

References

An In-depth Technical Guide to 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole

Abstract

This technical guide provides a comprehensive review of 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole, a key intermediate in the fields of materials science and medicinal chemistry. The document details its synthesis, physicochemical properties, and significant reactivity, with a focus on its application as a precursor for advanced organic materials and as a scaffold for pharmacologically active compounds. This guide consolidates quantitative data into structured tables, provides detailed experimental protocols for its synthesis and derivatization, and utilizes graphical diagrams to illustrate key chemical pathways and relationships, serving as an essential resource for researchers, scientists, and professionals in drug development.

Introduction

The 1,3,4-oxadiazole ring is a five-membered heterocyclic system containing one oxygen and two nitrogen atoms. This moiety is a privileged scaffold in both materials science and pharmaceutical chemistry due to its high thermal and chemical stability, and its unique electronic properties.[1] The electron-deficient nature of the 1,3,4-oxadiazole ring makes it an excellent component for electron-transporting materials, which are crucial for the development of organic electronic devices like organic light-emitting diodes (OLEDs).[1] In medicinal chemistry, the 1,3,4-oxadiazole core is recognized as an important pharmacophore and a bioisostere of amide and ester groups, offering potential improvements in pharmacokinetic properties such as metabolic stability.[1][2] Derivatives of 1,3,4-oxadiazole have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][3][4]

This compound is a symmetrical molecule featuring this key heterocyclic core flanked by two 4-bromophenyl groups. The phenyl rings extend the conjugation of the system, influencing its photophysical characteristics, while the bromine atoms serve as highly versatile reactive sites for further chemical modifications, particularly through palladium-catalyzed cross-coupling reactions.[1] This synthetic versatility allows for the creation of complex, conjugated molecules with tailored properties, making this compound a valuable building block for novel functional materials and potential therapeutic agents.[1][5]

Synthesis and Reactivity

The primary route for synthesizing this compound involves a two-step process starting from commercially available 4-bromobenzoyl chloride.[6] The process is initiated by the reaction of the acid chloride with hydrazine hydrate to form the N,N'-diacylhydrazine intermediate, which is subsequently cyclized to the desired 1,3,4-oxadiazole.[6]

Synthesis Workflow

The logical flow for the most common synthesis method is outlined below.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the methodology described by S. Kowalska et al.[6]

Step 1: Synthesis of 1,2-Bis(4-bromobenzoyl)hydrazine (2)

-

Dissolve 4-bromobenzoyl chloride (1) in chloroform (CHCl₃).

-

Add triethylamine (TEA) to the solution to act as a base.

-

Slowly add hydrazine hydrate (N₂H₄·H₂O) to the mixture.

-

Stir the reaction mixture at room temperature for 4 hours.

-

After the reaction is complete, filter the resulting precipitate, wash with water, and dry to obtain the N,N'-diacylhydrazine intermediate (2).

Step 2: Cyclodehydration to this compound (3)

-

Suspend the dried 1,2-Bis(4-bromobenzoyl)hydrazine (2) in toluene.

-

Add phosphorus oxychloride (POCl₃) to the suspension, which acts as the dehydrating and cyclizing agent.

-

Reflux the mixture for 11 hours.

-

After cooling, pour the reaction mixture onto crushed ice to quench the excess POCl₃.

-

Filter the resulting solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/chloroform) to yield the pure product (3).

Reactivity and Derivatization

The bromine atoms on the phenyl rings are the key to the synthetic utility of this molecule. They act as reactive handles for introducing further chemical diversity through various cross-coupling reactions.[1] This allows for the construction of larger, π-conjugated systems with tailored electronic and photophysical properties.

Caption: Key reactivity pathways for derivatization.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This is a general protocol based on the synthesis of symmetrically substituted derivatives.[5][6]

-

To a reaction vessel, add this compound (1.00 mmol), the desired arylboronic acid (2.50 mmol), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).

-

Add a base, such as potassium carbonate (K₂CO₃), and a phase-transfer catalyst.

-

Add the solvent system (e.g., toluene/water).

-

Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at a temperature ranging from 80°C to 130°C for 2-10 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 2,5-bis(4-arylphenyl)-1,3,4-oxadiazole derivative.

Physicochemical Properties

The structural and electronic properties of this compound have been characterized using various analytical techniques.

Table 1: General Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 19542-05-3 | [1][7][8] |

| Molecular Formula | C₁₄H₈Br₂N₂O | [8][9] |

| Molecular Weight | 380.03 g/mol | [1] |

| IUPAC Name | This compound | [8] |

| Appearance | Solid | - |

Table 2: Spectroscopic Data

| Technique | Characteristic Peaks / Shifts | Interpretation | Reference |

|---|---|---|---|

| ¹H NMR | Doublets in the aromatic region (δ 7.5-8.5 ppm) | Due to the symmetrical nature of the molecule, the protons on the two identical 4-bromophenyl groups are chemically equivalent, resulting in a simple spectrum.[1] | [1][10] |

| ¹³C NMR | Aromatic carbons, signal for C2/C5 of oxadiazole ring (~164 ppm) | Confirms the carbon skeleton and the presence of the oxadiazole core.[6] | [6][10] |

| FT-IR (cm⁻¹) | 1600 - 1685 | C=N Stretching (Oxadiazole Ring) | [1] |

| 1470 - 1570 | C=C Stretching (Aromatic Ring) | [1] |

| | 1040 - 1175 | C-O-C Stretching (Oxadiazole Ring) |[1] |

Table 3: Representative Crystallographic Data No specific single-crystal X-ray structure for the title compound was found. This data is based on a closely related structure, 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole, and is representative of expected values.[10]

| Parameter | Expected Value / Type |

| Crystal System | Monoclinic |

| Space Group | P2₁/c or similar |

| Key Structural Features | - The central 1,3,4-oxadiazole ring is expected to be essentially planar.[1] - The two 4-bromophenyl rings are likely twisted relative to the plane of the oxadiazole ring.[1] - Intermolecular interactions such as halogen bonding (Br···N or Br···O) and π–π stacking are anticipated to stabilize the crystal lattice.[1] |

Applications

The unique structure of this compound makes it a versatile platform for developing new technologies and therapies.

Caption: Logical pathways from molecular features to applications.

Materials Science

The electron-deficient 1,3,4-oxadiazole core imparts excellent electron-transporting properties to its derivatives.[1] Consequently, 2,5-diaryl-1,3,4-oxadiazoles are extensively utilized in the fabrication of OLEDs, where they function as efficient electron-transporting and hole-blocking layers.[1] By using this compound as a starting material, researchers can synthesize a wide variety of extended π-conjugated systems via Suzuki coupling.[5][6] These new materials exhibit tunable photophysical properties, including strong absorption and high fluorescence quantum yields, which are desirable for optoelectronic applications.[5][11]

Table 4: Photophysical Properties of Symmetrically Substituted Derivatives Data for 2,5-bis(4-arylphenyl)-1,3,4-oxadiazole derivatives synthesized from the title compound.[5]

| Terminal Aryl Group | Absorption λmax (nm) (in CH₂Cl₂) | Emission λmax (nm) (in CH₂Cl₂) |

| 2-Thienyl | 352 | 400, 422 |

| 3-Thienyl | 344 | 398, 420 |

| 2-Furyl | 345 | 390, 411 |

| 3-Furyl | 333 | 388, 410 |

| Phenyl | 338 | 392, 413 |

Medicinal Chemistry

The 1,3,4-oxadiazole scaffold is present in several commercially available drugs, including the antiretroviral agent Raltegravir.[1] The ring system is often used as a bioisostere for amide or ester functionalities to improve a drug candidate's metabolic stability and pharmacokinetic profile.[1] While this compound itself is not typically the final active compound, it serves as a valuable intermediate for synthesizing libraries of derivatives for biological screening. The bromine atoms can be replaced with various functional groups to explore structure-activity relationships (SAR).

Table 5: Biological Activity of Related 1,3,4-Oxadiazole Derivatives

| Compound Class | Biological Activity | Target / Mechanism | Reference |

|---|---|---|---|

| Quinoline-1,3,4-oxadiazole hybrids | Anticancer (HepG2, MCF-7) | Antiproliferative | [12] |

| Quinoline-oxadiazole hybrids | Antimicrobial | DNA Gyrase Inhibition | [12] |

| 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazoles | Anti-inflammatory | In vivo reduction of paw swelling | [13][14] |

| Various 2,5-disubstituted-1,3,4-oxadiazoles | Antibacterial, Antifungal, Analgesic | Broad Spectrum |[2][3][4] |

Conclusion

This compound is a synthetically accessible and highly versatile chemical building block. Its robust and electronically distinct 1,3,4-oxadiazole core, combined with the reactivity of its terminal bromine atoms, provides a powerful platform for innovation in both materials science and drug discovery. As a precursor to high-performance electron-transporting materials for OLEDs and other organic electronics, its importance is well-established. In parallel, its utility as a scaffold for generating diverse libraries of compounds for pharmacological screening continues to offer promising avenues for the development of new therapeutic agents. Future research will likely focus on expanding the range of derivatization reactions, exploring novel applications in areas like organic photovoltaics and chemical sensing, and conducting more extensive biological evaluations of its complex derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsr.info [ijpsr.info]

- 4. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. This compound ,19542-05-3 _Chemical Cloud Database [chemcd.com]

- 8. This compound 95% | CAS: 19542-05-3 | AChemBlock [achemblock.com]

- 9. 2,5-BIS-(4-BROMOPHENYL)-1,3,4-OXADIAZOLE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 10. Crystal structure of 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Photophysical Properties of some 1,3,4-Oxadiazole Derivatives Containing Phenolphtalein, Fluorene and Bisphenol A Units - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole, a key intermediate in the development of advanced organic materials and potential therapeutic agents. The symmetrical nature of this diaryl-1,3,4-oxadiazole derivative simplifies its spectral characteristics, making it an ideal model for structure-property relationship studies. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, materials science, and drug development.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show a characteristic AA'BB' system for the aromatic protons of the two equivalent 4-bromophenyl rings.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.90 - 8.10 | Doublet | 4H | Protons ortho to the oxadiazole ring |

| ~7.70 - 7.90 | Doublet | 4H | Protons meta to the oxadiazole ring |

¹³C NMR (Carbon-13 NMR)

The carbon-13 NMR spectrum will reflect the molecular symmetry, showing only four signals for the aromatic carbons and one for the oxadiazole ring carbons.

| Chemical Shift (δ) ppm | Assignment |

| ~164 | C2 and C5 of the oxadiazole ring |

| ~132 | Quaternary carbon of the phenyl ring attached to the oxadiazole |

| ~129 | CH carbons of the phenyl ring ortho to the oxadiazole |

| ~128 | CH carbons of the phenyl ring meta to the oxadiazole |

| ~125 | Quaternary carbon of the phenyl ring attached to Bromine |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretching |

| ~1610 | Strong | C=N stretching of the oxadiazole ring |

| ~1550 | Strong | C=C aromatic ring stretching |

| ~1250 | Strong | C-O-C stretching of the oxadiazole ring |

| ~1070 | Strong | C-Br stretching |

| ~830 | Strong | p-disubstituted benzene ring C-H out-of-plane bending |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of two bromine atoms.

| m/z | Relative Intensity | Assignment |

| 382 | ~50% | [M+4]⁺ |

| 380 | ~100% | [M+2]⁺ |

| 378 | ~50% | [M]⁺ |

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from 4-bromobenzoyl chloride.[1]

Step 1: Synthesis of N,N'-bis(4-bromobenzoyl)hydrazine

-

To a solution of hydrazine hydrate in a suitable solvent such as chloroform, triethylamine is added as a base.

-

4-bromobenzoyl chloride (2 equivalents) is then added dropwise to the stirred solution at room temperature.

-

The reaction mixture is stirred for approximately 4 hours.

-

The resulting precipitate of N,N'-bis(4-bromobenzoyl)hydrazine is collected by filtration, washed, and dried.

Step 2: Cyclization to this compound

-

The N,N'-bis(4-bromobenzoyl)hydrazine obtained from the previous step is suspended in a non-polar solvent like toluene.

-

Phosphorus oxychloride (POCl₃) is added as a dehydrating and cyclizing agent.

-

The reaction mixture is heated under reflux for about 11 hours.

-

After cooling, the reaction mixture is carefully poured into ice water.

-

The precipitated solid, this compound, is filtered, washed thoroughly with water, and then recrystallized from an appropriate solvent to yield the pure product.

Workflow and Logical Relationships

The synthesis of this compound follows a straightforward and logical progression from readily available starting materials. This workflow is visualized in the following diagram.

Caption: Synthetic route for this compound.

References

An In-depth Technical Guide on the Thermal Stability and Degradation of 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the thermal stability and degradation profile of 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole. The inherent stability of the 1,3,4-oxadiazole ring suggests that this compound possesses significant thermal resilience. This document outlines the expected thermal behavior based on related structures and provides detailed experimental protocols for its empirical determination.

Core Concepts: Thermal Stability of 1,3,4-Oxadiazoles

The 1,3,4-oxadiazole moiety is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. This structural motif is known for its high thermal and chemical stability.[1] This stability is attributed to the aromaticity and the electron-deficient nature of the ring system. Consequently, derivatives of 1,3,4-oxadiazole are extensively utilized in materials science, particularly in applications requiring high-temperature tolerance, such as organic light-emitting diodes (OLEDs).

Quantitative Thermal Analysis

To determine the precise thermal stability and degradation profile of this compound, experimental techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential. The following table summarizes the key parameters that would be obtained from such analyses.

| Parameter | Description | Typical Technique | Expected Range for Aromatic Oxadiazoles |

| Decomposition Onset Temperature (Tonset) | The temperature at which significant mass loss begins. | TGA | > 300 °C |

| Temperature at Maximum Decomposition Rate (Tmax) | The temperature at which the rate of mass loss is highest. | TGA/DTG | > 350 °C |

| Melting Point (Tm) | The temperature at which the compound transitions from a solid to a liquid state. | DSC | Variable, depends on crystal packing |

| Enthalpy of Fusion (ΔHfus) | The amount of energy required to melt the compound. | DSC | Variable |

| Glass Transition Temperature (Tg) | The temperature at which an amorphous solid transitions from a rigid to a more rubbery state (if applicable). | DSC | Not typically observed for crystalline small molecules |

Experimental Protocols for Thermal Analysis

The following are detailed methodologies for conducting TGA and DSC experiments to characterize the thermal properties of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound degrades and to quantify the mass loss during decomposition.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Place a small, accurately weighed sample (typically 3-5 mg) of this compound into a clean, tared TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen or argon for inert atmosphere analysis, or air for oxidative degradation studies.

-

Flow Rate: A typical flow rate is 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C) for a few minutes to ensure thermal stability.

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition range (e.g., 800 °C).

-

-

-

Data Analysis:

-

Plot the mass of the sample as a function of temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature of maximum decomposition rate (Tmax).

-

Determine the onset temperature of decomposition (Tonset) by extrapolating the baseline and the tangent of the steepest mass loss.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to detect any other phase transitions.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).

-

Sample Preparation: Accurately weigh a small sample (typically 1-3 mg) of this compound into a clean DSC pan (e.g., aluminum) and hermetically seal it. Prepare an empty, sealed pan to be used as a reference.

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen or argon.

-

Flow Rate: A typical flow rate is 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature below the expected melting point (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above the melting point.

-

Cool the sample back to the starting temperature at the same rate.

-

Perform a second heating cycle to observe any changes in thermal behavior after the initial melt.

-

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

The melting point (Tm) is determined as the peak temperature of the endothermic melting transition.

-

The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak.

-

Logical Workflow for Thermal Characterization

The following diagram illustrates the logical workflow for a comprehensive thermal characterization of this compound.

Caption: Workflow for Thermal Analysis.

Degradation Pathway

While a detailed experimental degradation pathway for this compound is not available, a plausible mechanism can be inferred from studies on related aromatic poly(1,3,4-oxadiazole)s. The primary degradation step is likely the cleavage of the 1,3,4-oxadiazole ring.

References

Solubility of 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole in common laboratory solvents. Given the limited availability of specific quantitative data for this compound, this guide also furnishes detailed experimental protocols for determining the solubility of poorly soluble compounds, a common challenge in pharmaceutical and materials science research.

Introduction to this compound and its Solubility

This compound is a member of the 1,3,4-oxadiazole class of heterocyclic compounds. Molecules in this family are known for their diverse biological activities and applications in materials science, often exhibiting high thermal and chemical stability. A crucial parameter for the practical application of any compound, particularly in drug development and material formulation, is its solubility in various solvents.

A thorough review of available scientific literature indicates a lack of specific quantitative solubility data for this compound in common organic solvents. However, it is generally reported that aryl-substituted 1,3,4-oxadiazoles exhibit low solubility in water and many polar solvents.[1][2] This is attributed to the rigid, aromatic nature of the molecule which can lead to strong intermolecular interactions in the solid state, making it energetically unfavorable to dissolve.

While specific data for the target compound is unavailable, a quantitative solubility value has been reported for a structurally similar compound, 2,5-diphenyl-1,3,4-oxadiazole. This data point can serve as a useful reference for researchers.

Quantitative Solubility Data for a Structurally Related Compound

The following table summarizes the known quantitative solubility data for 2,5-diphenyl-1,3,4-oxadiazole, a close structural analog of this compound.

| Compound | Solvent | Temperature (°C) | Solubility |

| 2,5-Diphenyl-1,3,4-oxadiazole | Chloroform | Not Specified | 0.1 g/mL[3] |

Note: This data should be used as an estimate. The presence of bromine atoms in this compound will influence its polarity and intermolecular interactions, potentially leading to different solubility behavior.

Experimental Protocols for Solubility Determination

For researchers needing to determine the precise solubility of this compound, the following established experimental protocols are recommended. These methods are particularly suited for poorly soluble organic compounds.

The shake-flask method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.

Methodology:

-

Preparation: Add an excess amount of this compound to a clear glass vial or flask. The excess solid should be clearly visible.

-

Solvent Addition: Add a precise volume of the desired solvent to the vial.

-

Equilibration: Seal the vial and place it in a shaker or on a magnetic stirrer in a constant temperature bath. Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours). It is crucial to ensure that the temperature remains constant.

-

Phase Separation: After equilibration, allow the mixture to stand undisturbed for a period to allow the undissolved solid to settle. Alternatively, centrifugation can be used to accelerate the separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pipette. It is critical to avoid aspirating any solid particles. Filtration through a syringe filter (e.g., 0.22 µm PTFE) is recommended.

-

Analysis: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose. Other techniques such as UV-Vis spectroscopy or gravimetric analysis (after solvent evaporation) can also be employed.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound from a concentrated stock solution.

Principle: A concentrated stock solution of the compound in a highly solubilizing solvent (e.g., DMSO) is diluted into an aqueous buffer. The concentration at which the compound precipitates is determined.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable organic solvent, typically dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the same organic solvent.

-

Aqueous Buffer Addition: Add a specific volume of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well.

-

Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the thermodynamic solubility of an organic compound using the shake-flask method.

Caption: Workflow for Thermodynamic Solubility Determination.

Logical Pathway for Solubility Testing

The decision-making process for characterizing the solubility of a compound can be visualized as follows.

Caption: Decision Pathway for Solubility Characterization.

References

theoretical calculations on 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole

An In-Depth Technical Guide on the Theoretical Calculations of 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole

Abstract

This compound is a diaryl-substituted heterocyclic compound that has garnered significant interest for its applications in organic electronics and materials science. Its rigid structure, high thermal stability, and distinct electronic properties, stemming from the electron-deficient 1,3,4-oxadiazole core and the bromophenyl substituents, make it a valuable component in organic light-emitting diodes (OLEDs) and semiconductors.[1] Theoretical calculations, particularly those based on Density Functional Theory (DFT), are indispensable for elucidating the intricate relationship between its molecular structure and functional properties. This guide provides a comprehensive overview of the theoretical methodologies used to study this molecule and summarizes the key computational findings regarding its geometry, electronic characteristics, and vibrational spectra.

Computational Methodologies

The theoretical investigation of 1,3,4-oxadiazole derivatives is predominantly carried out using quantum chemical calculations. The protocols detailed below are standard for achieving reliable and predictive results that correlate well with experimental data.

Protocol 1: Geometry Optimization and Vibrational Analysis

-

Software: Gaussian suite of programs is a standard tool for these calculations.[2]

-

Theoretical Method: Density Functional Theory (DFT) is the most common method, offering a good balance between accuracy and computational cost.[2][3]

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely employed for its effectiveness in predicting molecular geometries and vibrational frequencies for organic molecules.[2][3]

-

Basis Set: The 6-31G* or SVP (Split-Valence plus Polarization) basis sets are typically used to describe the electronic structure of the atoms.[2][3]

-

Procedure:

-

The initial molecular structure of this compound is constructed using a molecular modeling program.

-

A full geometry optimization is performed without any symmetry constraints to find the global minimum on the potential energy surface.

-

Following optimization, frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

The output provides the optimized geometric parameters (bond lengths, angles) and the calculated vibrational frequencies (FT-IR, Raman).

-

Protocol 2: Electronic and Optical Properties Calculation

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Theoretical Method: For excited-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the standard method.[4]

-

Functional and Basis Set: The same functional and basis set as the geometry optimization (e.g., B3LYP/6-31G*) are often used for consistency. For charge-transfer excitations, long-range corrected functionals like CAM-B3LYP may provide more accurate results.[5]

-

Procedure:

-

Using the optimized geometry from Protocol 1, a single-point energy calculation is performed to determine the energies of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

The molecular electrostatic potential (MEP) is calculated to identify the electron-rich and electron-deficient regions of the molecule.

-

A TD-DFT calculation is run to predict the electronic absorption spectra (UV-Vis), providing information on excitation energies and oscillator strengths.

-

Non-linear optical (NLO) properties, such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β), are calculated to assess the molecule's potential for applications in photonics.

-

Results and Discussion

Molecular Geometry

The optimized molecular structure of this compound reveals a nearly planar conformation. The central 1,3,4-oxadiazole ring is connected to two 4-bromophenyl groups at the 2 and 5 positions.[1] The planarity of the molecule facilitates π-conjugation across the entire molecular backbone, which is a critical factor for its charge transport capabilities. DFT calculations provide precise bond lengths and angles that are generally in good agreement with experimental X-ray diffraction data for similar compounds.

Table 1: Selected Theoretical Geometric Parameters (Typical Values for 1,3,4-Oxadiazole Core)

| Parameter | Bond | Typical Calculated Value (Å) |

|---|---|---|

| Bond Length | C-O | ~ 1.37 |

| C=N | ~ 1.30 | |

| N-N | ~ 1.40 |

| | C-C (Ring-Ring) | ~ 1.48 |

Frontier Molecular Orbital (FMO) Analysis

FMO analysis is crucial for understanding the electronic properties and reactivity of the molecule. The HOMO and LUMO energy levels and their distribution indicate the electron-donating and electron-accepting capabilities.

-

HOMO: The HOMO is typically localized on the more electron-rich regions, which in this case are the π-systems of the two bromophenyl rings.

-

LUMO: The LUMO is predominantly centered on the electron-deficient 1,3,4-oxadiazole ring.[1]

-

Energy Gap (E_gap): The energy difference between the HOMO and LUMO levels is a key parameter that determines the molecule's electronic excitation properties and stability. A smaller energy gap generally corresponds to higher reactivity and easier electronic transitions. The electron-deficient nature of the oxadiazole core contributes to a relatively low LUMO energy level, making the molecule a good electron transporter.[1] For a closely related compound, 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole, an experimental optical band gap of approximately 3.84 eV was determined, indicating semiconductor properties.[5]

Table 2: Calculated Electronic Properties (Illustrative Values)

| Property | Parameter | Typical Calculated Value | Implication |

|---|---|---|---|

| FMO Energy | E_HOMO | ~ -6.5 to -7.0 eV | Electron-donating ability |

| E_LUMO | ~ -1.5 to -2.0 eV | Electron-accepting ability |

| Energy Gap | E_gap (HOMO-LUMO) | ~ 4.5 to 5.0 eV | Chemical reactivity, electronic transitions |

Vibrational Analysis

Theoretical vibrational spectra (FT-IR and Raman) are calculated to assign the vibrational modes of the molecule. This analysis helps in the interpretation of experimental spectra and confirms the molecular structure.

Table 3: Key Vibrational Frequencies and Assignments

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| ~ 1610 | C=N stretch | Oxadiazole ring |

| ~ 1550 | C=C stretch | Phenyl rings |

| ~ 1250 | C-O-C stretch | Oxadiazole ring |

| ~ 1070 | N-N stretch | Oxadiazole ring |

| ~ 1010 | C-Br stretch | Bromophenyl group |

Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer from a donor to an acceptor through a π-conjugated system often exhibit large NLO responses. The 1,3,4-oxadiazole ring acts as an acceptor moiety.[5] Theoretical calculations of the first hyperpolarizability (β₀) are used to predict the NLO activity. A related molecule, 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole, was found to have a significant hyperpolarizability value of 5503.52 x 10⁻³³ esu, suggesting its potential for use in advanced photonic technologies.[5]

Visualizations

Caption: Workflow for Theoretical Calculation of Molecular Properties.

Caption: Relationship between Molecular Structure and Electronic Properties.

Conclusion

Theoretical calculations serve as a powerful tool for predicting and understanding the properties of this compound. DFT and TD-DFT methods provide reliable insights into the molecule's geometry, electronic structure, vibrational modes, and NLO properties. The findings consistently highlight the role of the electron-deficient oxadiazole core in defining its electron-accepting and transport capabilities. This computational data is vital for the rational design and optimization of new materials for advanced applications in organic electronics and photonics.

References

- 1. This compound | 19542-05-3 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole in Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole is a versatile organic molecule that serves as a crucial building block in the synthesis of advanced materials for organic electronics. Its core structure, a 2,5-diaryl-1,3,4-oxadiazole, is known for its excellent electron-transporting properties, high thermal stability, and significant photoluminescence quantum yields.[1][2] The presence of two bromine atoms on the terminal phenyl rings makes it an ideal precursor for further functionalization through various cross-coupling reactions, most notably the Suzuki coupling.[3] This allows for the fine-tuning of its electronic and photophysical properties to suit specific applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[2][4]

While not typically used in its pristine form as an active layer in devices, its derivatives have shown considerable promise. These application notes will provide a comprehensive overview of the synthesis of this compound, its key properties, and its application as a precursor for high-performance organic electronic materials.

Physicochemical and Electronic Properties

While comprehensive device performance data for the pristine this compound is limited due to its primary role as a synthetic intermediate, its fundamental properties have been characterized. Its derivatives, however, have been extensively studied.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 19542-05-3 | [2] |

| Molecular Formula | C₁₄H₈Br₂N₂O | [2] |

| Molecular Weight | 380.03 g/mol | [2] |

| Appearance | White to off-white powder | - |

Table 2: Photophysical and Electrochemical Properties of this compound and a Representative Derivative

| Property | This compound | 2,5-Bis(4-(thiophen-2-yl)phenyl)-1,3,4-oxadiazole (Derivative) | Reference |

| Absorption Max (λabs) | Not Reported | 365 nm (in Dichloromethane) | [3] |

| Emission Max (λem) | Not Reported | 415, 438 nm (in Dichloromethane) | [3] |

| Fluorescence Quantum Yield (ΦF) | Not Reported | 85% | [3] |

| HOMO Level | Not Reported | -6.11 eV | [3] |

| LUMO Level | Not Reported | -2.30 eV | [3] |

| Electrochemical Gap | Not Reported | 3.81 eV | [3] |

Key Applications in Organic Electronics

The primary application of this compound is as a starting material for the synthesis of more complex, high-performance organic electronic materials. The bromine atoms provide reactive sites for introducing various functional groups to tailor the material's properties.

Organic Light-Emitting Diodes (OLEDs)

The 1,3,4-oxadiazole core is an excellent electron-transporting and hole-blocking moiety. By replacing the bromine atoms with various aryl groups, researchers have developed a range of electron transport layer (ETL) and emissive layer (EML) materials for OLEDs. These modifications can tune the emission color, improve charge injection and transport, and enhance device efficiency and stability.

Organic Photovoltaics (OPVs)

In the field of OPVs, derivatives of this compound are explored for use in photoactive layers.[4] The electron-deficient nature of the oxadiazole ring makes it a suitable component for acceptor materials in bulk heterojunction solar cells.

Experimental Protocols

Protocol 1: Synthesis of this compound

This two-step protocol is a common and efficient method for the laboratory-scale synthesis of the title compound.[3]

Step 1: Synthesis of N,N'-bis(4-bromobenzoyl)hydrazine

-

To a solution of 4-bromobenzoyl chloride (1.0 eq) in a suitable solvent (e.g., chloroform) in a round-bottom flask, add triethylamine (TEA) (1.1 eq) as an acid scavenger.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of hydrazine hydrate (0.5 eq) in the same solvent to the cooled mixture with constant stirring.

-

Allow the reaction to proceed at room temperature for 4 hours.

-

Collect the resulting white precipitate by filtration, wash with water and the solvent used, and dry under vacuum.

Step 2: Cyclization to this compound

-

Suspend the N,N'-bis(4-bromobenzoyl)hydrazine (1.0 eq) in a non-polar solvent such as toluene.

-

Add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) to the suspension.

-

Reflux the mixture for 11 hours.

-

After cooling to room temperature, pour the reaction mixture into ice water.

-

Collect the solid product by filtration, wash thoroughly with water until the filtrate is neutral, and then dry.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/DMSO).[5]

Synthesis of this compound.

Protocol 2: Synthesis of a Thiophene-Substituted Derivative via Suzuki Coupling

This protocol describes a general procedure for the functionalization of this compound using a palladium-catalyzed Suzuki cross-coupling reaction.[3]

-

In a reaction vessel, combine this compound (1.0 mmol), the desired thiophene-boronic acid (2.5 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%).

-

Add a base, for example, an aqueous solution of potassium carbonate.

-

If using a phase-transfer catalyst, add it to the reaction mixture.

-

Add a suitable solvent system, such as toluene.

-

Heat the reaction mixture under an inert atmosphere (e.g., argon) at reflux for 2-10 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and perform a work-up, which typically involves extraction with an organic solvent, washing with brine, and drying over an anhydrous salt like magnesium sulfate.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2,5-bis(4-(thiophen-2-yl)phenyl)-1,3,4-oxadiazole derivative.

Suzuki coupling for derivative synthesis.

Protocol 3: Fabrication of a Generic OLED Device by Vacuum Thermal Evaporation

This protocol outlines a general procedure for the fabrication of a multilayer OLED device using vacuum thermal evaporation, a common technique for depositing thin films of small organic molecules.

-

Substrate Preparation:

-

Begin with pre-patterned indium tin oxide (ITO) coated glass substrates.

-

Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

-

Dry the substrates with a stream of nitrogen gas.

-

Treat the ITO surface with oxygen plasma to improve the work function and enhance hole injection.

-

-

Organic Layer Deposition:

-

Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

-

Deposit the organic layers sequentially by heating the materials in crucibles. The deposition rate and thickness of each layer should be monitored using a quartz crystal microbalance. A typical device structure might be:

-

Hole Injection Layer (HIL), e.g., 10 nm

-

Hole Transport Layer (HTL), e.g., 40 nm

-

Emissive Layer (EML), e.g., 20 nm (can be a derivative of the title compound)

-

Electron Transport Layer (ETL), e.g., 30 nm (can be a derivative of the title compound)

-

-

-

Cathode Deposition:

-

Without breaking the vacuum, deposit a thin layer of a low work function metal, such as lithium fluoride (LiF) (approx. 1 nm), to facilitate electron injection.

-

Deposit a thicker layer of a stable metal, such as aluminum (Al) (approx. 100 nm), to serve as the cathode.

-

-

Encapsulation:

-

After deposition, transfer the device to a glovebox with an inert atmosphere (e.g., nitrogen or argon).

-

Encapsulate the device using a UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture.

-

Generic OLED fabrication workflow.

Conclusion

This compound is a pivotal molecule in the advancement of organic electronics. While its direct application in devices is not its primary role, its true value lies in its utility as a versatile synthetic intermediate. The presence of reactive bromine sites allows for the straightforward synthesis of a wide array of functional materials with tailored properties for OLEDs and OPVs. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and application of its derivatives in the development of next-generation organic electronic devices.

References

Application Notes: 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole as a Versatile Fluorescent Scaffold

Introduction

2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole is a symmetrical heterocyclic aromatic compound featuring a central 1,3,4-oxadiazole ring flanked by two 4-bromophenyl groups. The 1,3,4-oxadiazole core is known for its high thermal and chemical stability, and its electron-withdrawing nature contributes to the molecule's unique photophysical properties[1]. This compound serves as a crucial building block in the synthesis of advanced materials and functional molecules. While not typically used as a standalone fluorescent probe, its intrinsic fluorescence and, more importantly, the presence of two reactive bromine atoms make it an exceptional platform for developing tailored fluorescent sensors and probes through further chemical modification[2][3].

The bromine atoms are key reactive sites that can be readily functionalized via cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl groups[2][3]. This versatility enables the systematic tuning of the molecule's electronic and photophysical properties, including absorption and emission wavelengths, quantum yield, and sensitivity to specific analytes. Consequently, derivatives of this compound are explored for applications in bioimaging, chemosensing, and as emissive materials in organic light-emitting diodes (OLEDs)[4][5][6]. These application notes provide an overview of its properties and protocols for its synthesis and modification.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. Spectroscopic data can vary based on the solvent used for measurement.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₈Br₂N₂O | [7] |

| Molecular Weight | 380.03 g/mol | [7] |

| CAS Number | 19542-05-3 | [7] |

| Appearance | Typically a white or off-white solid | N/A |

| Solubility | Soluble in organic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), Toluene | [3] |

| Absorption Max (λabs) | ~310-320 nm (in Methanol) | [3][8] |

| Emission Max (λem) | ~370-390 nm (in Dichloromethane) | [3] |

| Quantum Yield (ΦF) | Varies significantly upon functionalization | N/A |

Core Applications

-

Intermediate for Chemosensors: The primary application is as a scaffold for creating selective chemosensors. The bromine atoms can be replaced with specific receptor units designed to bind with metal ions (e.g., Sn⁴⁺), anions, or other small molecules[1][9]. Upon binding, the electronic structure of the molecule is altered, leading to a detectable change in fluorescence intensity ("turn-on" or "turn-off") or a shift in the emission wavelength.

-

Precursor for Bioimaging Probes: By attaching biocompatible or cell-targeting moieties through cross-coupling reactions, derivatives can be developed for cellular imaging. The core structure's photostability is advantageous for microscopy applications[4][10].

-

Building Block for Organic Electronics: The electron-deficient 1,3,4-oxadiazole ring makes this molecule and its derivatives excellent electron transporters. This property is leveraged in the design of materials for OLEDs and other organic electronic devices[5][6].

Visualized Workflows and Mechanisms

Caption: Workflow for the synthesis of the target compound.

Caption: Functionalization of the core molecule into a probe.

Caption: Mechanism of a 'turn-on' fluorescent sensor.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the common method of cyclodehydration of a diacylhydrazine intermediate[2].

Materials:

-

4-Bromobenzoyl chloride

-

Hydrazine hydrate

-

Pyridine (anhydrous)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Ethanol

-

Standard laboratory glassware (round-bottom flasks, reflux condenser, dropping funnel)

-

Magnetic stirrer and heating mantle

Procedure:

Step A: Synthesis of 1,2-Bis(4-bromobenzoyl)hydrazine

-

In a 250 mL round-bottom flask, dissolve hydrazine hydrate (1 equivalent) in 50 mL of anhydrous pyridine and cool the mixture in an ice bath.

-

Slowly add 4-bromobenzoyl chloride (2.2 equivalents) dropwise to the cooled solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Pour the reaction mixture into 200 mL of ice-cold water to precipitate the product.

-

Filter the white solid, wash thoroughly with water, and recrystallize from ethanol to obtain pure 1,2-bis(4-bromobenzoyl)hydrazine. Dry under vacuum.

Step B: Cyclodehydration to form this compound

-

Place the dried 1,2-bis(4-bromobenzoyl)hydrazine (1 equivalent) in a 100 mL round-bottom flask.

-

Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask in a fume hood.

-

Attach a reflux condenser and heat the mixture at 100-110 °C for 4-5 hours. The mixture will become a clear solution.

-

After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

A solid precipitate will form. Filter the solid, wash it extensively with water until the filtrate is neutral, and then wash with a dilute sodium bicarbonate solution.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of DMF/water) to yield pure this compound.

Protocol 2: General Procedure for Fluorescence Spectroscopy

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., Dichloromethane, Methanol)[3]

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the compound in the chosen solvent at a concentration of 1 mM.

-

Working Solution: Dilute the stock solution to a final concentration suitable for fluorescence measurement (typically 1-10 µM) to avoid inner filter effects.

-

Instrument Setup: Turn on the fluorometer and allow the lamp to stabilize (typically 20-30 minutes).

-

Excitation Spectrum:

-

Set the emission wavelength to the expected maximum (e.g., 380 nm).

-

Scan a range of excitation wavelengths (e.g., 250-360 nm) to find the wavelength of maximum absorption that leads to fluorescence (λex).

-

-

Emission Spectrum:

-

Set the excitation wavelength to the determined λex.

-

Scan a range of emission wavelengths (e.g., 340-500 nm) to record the fluorescence emission spectrum and determine the wavelength of maximum emission (λem).

-

-

Data Analysis: Record the λex and λem values. The Stokes shift can be calculated as the difference between the emission and excitation maxima.

Protocol 3: Functionalization via Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for synthesizing 2,5-bis(4-arylphenyl)-1,3,4-oxadiazole derivatives, demonstrating the use of the title compound as a scaffold[3].

Materials:

-

This compound (1 equivalent)

-

Arylboronic acid (e.g., thiophene-, furan-, or pyridine-boronic acid) (2.5 equivalents)[3]

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (5 mol%)[3]

-

Base (e.g., Potassium carbonate, K₂CO₃)

-

Solvent system (e.g., Toluene/Ethanol/Water mixture)

-

Phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB), if needed[3]

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

In a Schlenk flask, combine this compound, the arylboronic acid, the base, and the phase-transfer catalyst (if used).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

-

Add the degassed solvent system to the flask via syringe.

-

Add the palladium catalyst to the mixture under the inert atmosphere.

-

Heat the reaction mixture to reflux (e.g., 80-110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions can take from 2 to 24 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Perform an aqueous workup: Dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to isolate the desired fluorescent derivative.

-

Characterize the final product using NMR, mass spectrometry, and fluorescence spectroscopy to evaluate its new photophysical properties.

References

- 1. Potential Synthetic Routes and Metal-Ion Sensing Applications of 1,3,4-Oxadiazoles: An Integrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 19542-05-3 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Optical properties of some novel 2,5-disubstituted 1,3,4-oxadiazole derivatives and their application as an efficient cell staining azo dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. conservancy.umn.edu [conservancy.umn.edu]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound [myskinrecipes.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

experimental protocol for the synthesis of 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole

Application Note: Synthesis of 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole

Introduction this compound is a key intermediate in the synthesis of various organic materials and pharmaceutical compounds. Its rigid, electron-deficient 1,3,4-oxadiazole core, flanked by bromophenyl groups, makes it a valuable building block for creating materials with specific electronic and photophysical properties, as well as a scaffold for drug discovery. The bromine atoms provide reactive handles for further functionalization, for instance, through cross-coupling reactions. This document outlines a detailed, two-step experimental protocol for the synthesis of this compound, commencing from commercially available 4-bromobenzohydrazide and 4-bromobenzoyl chloride.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

-

Formation of the Diacylhydrazine Intermediate: Reaction of 4-bromobenzohydrazide with 4-bromobenzoyl chloride to form the N,N'-bis(4-bromobenzoyl)hydrazine intermediate.

-

Cyclodehydration: Intramolecular cyclization of the diacylhydrazine intermediate using a dehydrating agent, such as phosphorus oxychloride (POCl₃), to yield the final this compound product.[1][2]

A general and widely adopted method for synthesizing 2,5-diaryl-1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazines using phosphorus oxychloride as the dehydrating agent.[1]

Experimental Protocols

Materials and Equipment

-

4-bromobenzohydrazide

-

4-bromobenzoyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Phosphorus oxychloride (POCl₃)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol

-

Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel)

-

Thin Layer Chromatography (TLC) plates (silica gel)

Step 1: Synthesis of N,N'-Bis(4-bromobenzoyl)hydrazine

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-bromobenzohydrazide (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Base: Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C using an ice bath.

-

Addition of Acyl Chloride: Dissolve 4-bromobenzoyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the cooled reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer.

-

Purification: Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Isolation: The resulting crude solid is purified by recrystallization from ethanol to yield pure N,N'-bis(4-bromobenzoyl)hydrazine as a white solid.

Step 2: Synthesis of this compound

-

Reaction Setup: Place the dried N,N'-bis(4-bromobenzoyl)hydrazine (1.0 eq) from the previous step into a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Addition of Dehydrating Agent: Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) to the flask.

-

Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

Precipitation and Isolation: A solid precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel and wash thoroughly with cold water until the filtrate is neutral.

-

Purification: The crude product is purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and dimethylformamide (DMF) to afford this compound as a crystalline solid.

Data Presentation

Table 1: Summary of Reactants, Conditions, and Expected Yields

| Step | Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | Temp. (°C) | Time (h) | Product | Expected Yield (%) |

| 1 | 4-bromobenzohydrazide (1.0 eq) | 4-bromobenzoyl chloride (1.1 eq) | Pyridine (1.2 eq) | DCM | 0 to RT | 4-6 | N,N'-Bis(4-bromobenzoyl)hydrazine | 85-95 |

| 2 | N,N'-Bis(4-bromobenzoyl)hydrazine (1.0 eq) | - | POCl₃ (5-10 eq) | Neat | 105-110 | 2-4 | This compound | 80-90 |

Visualization

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole in Organic Light-Emitting Diodes (OLEDs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole is a key building block in the development of advanced organic electronic materials. Its rigid structure, high thermal stability, and electron-deficient 1,3,4-oxadiazole core make it an excellent precursor for materials used in Organic Light-Emitting Diodes (OLEDs). The bromine atoms on the terminal phenyl rings serve as versatile functionalization points for creating a wide array of π-conjugated systems through cross-coupling reactions.[1] This document provides detailed application notes on its role in OLEDs, protocols for synthesis and device fabrication, and characterization data. While primarily used as an intermediate, its derivatives have shown significant promise as electron-transporting and light-emitting materials.

Role in Organic Light-Emitting Diodes

The 1,3,4-oxadiazole moiety is a well-established electron-transporting group in OLEDs.[2][3][4] Derivatives of this compound are primarily utilized as:

-

Electron Transport Materials (ETMs): The electron-deficient nature of the oxadiazole ring facilitates efficient electron injection and transport from the cathode to the emissive layer, enhancing device efficiency.[3][4]

-

Host Materials for Phosphorescent Emitters: By modifying the structure through cross-coupling reactions, the triplet energy of the resulting molecule can be tuned to be higher than that of phosphorescent dopants, enabling efficient energy transfer and preventing quenching.

-

Emissive Materials: Functionalization of the core structure can lead to molecules with high photoluminescence quantum yields, making them suitable for use in the emissive layer of an OLED.[5]

The versatility of this compound lies in the ability to tailor its electronic and photophysical properties through the Suzuki cross-coupling reaction, where the bromine atoms are replaced with various aryl or heteroaryl groups.[5] This allows for the synthesis of materials with specific energy levels (HOMO/LUMO) and emission characteristics.

Data Presentation

Photophysical Properties of 2,5-Bis(4-arylphenyl)-1,3,4-oxadiazole Derivatives